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2-bromo-5-butyl-1,3,4-thiadiazole

Cat. No.: B6148345
CAS No.: 1339825-51-2
M. Wt: 221.1
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Description

Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Research

The 1,3,4-thiadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This versatility has led to the development of 1,3,4-thiadiazole derivatives with a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.comgavinpublishers.com The stability of the 1,3,4-thiadiazole ring, coupled with its ability to participate in various chemical interactions, makes it an attractive core for the design and synthesis of novel therapeutic agents. nih.govingentaconnect.com Researchers have extensively explored modifications of this scaffold to enhance its biological efficacy and reduce toxicity. mdpi.com The incorporation of the 1,3,4-thiadiazole moiety into existing drug molecules has also been a successful strategy for creating hybrid compounds with improved pharmacological profiles. nih.gov

Overview of Halogenated and Alkyl-Substituted Thiadiazoles

The introduction of halogen atoms and alkyl groups onto the thiadiazole ring significantly influences the compound's physicochemical properties and biological activity.

Halogenated Thiadiazoles:

The presence of a halogen atom, such as bromine, on the 1,3,4-thiadiazole ring can enhance the compound's reactivity and biological potential. Halogenated thiadiazoles are important intermediates in organic synthesis, as the halogen atom can be readily displaced by nucleophiles, allowing for the introduction of various functional groups. nih.gov This reactivity is crucial for creating libraries of diverse thiadiazole derivatives for screening purposes. For instance, 2-chloro-5-phenyl-1,3,4-thiadiazole (B1266803) is a key intermediate in the synthesis of other derivatives. bu.edu.eg The introduction of a halogen can also impact the electronic properties of the molecule, which can be beneficial for applications in materials science, such as in the development of organic photovoltaics. nih.gov

Alkyl-Substituted Thiadiazoles:

The incorporation of alkyl chains, such as a butyl group, can modify the lipophilicity of the thiadiazole derivative. This is a critical factor in determining a compound's ability to cross cell membranes and interact with biological targets. nih.gov The length and branching of the alkyl substituent can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of the molecule. For example, the synthesis of 2-alkylamino-1,3,4-thiadiazoles has been explored for their potential anticonvulsant activities. nih.gov

The combination of both halogen and alkyl substituents, as seen in 2-bromo-5-butyl-1,3,4-thiadiazole, offers a unique set of properties that can be exploited in various research areas.

Research Trajectories for Novel Thiadiazole Compounds

Current research on novel thiadiazole compounds is focused on several key areas, driven by the need for new and more effective therapeutic agents and advanced materials.

Anticancer Agents: A significant portion of thiadiazole research is dedicated to the development of new anticancer drugs. nih.govmdpi.com Scientists are designing and synthesizing thiadiazole derivatives that can inhibit specific enzymes or receptors involved in cancer cell growth and proliferation, such as VEGFR-2. rsc.orgrsc.org

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. nih.gov Researchers are investigating 1,3,4-thiadiazole derivatives for their potential to combat various bacterial and fungal pathogens. nih.govacs.org

Materials Science: The unique electronic properties of thiadiazole-containing molecules make them promising candidates for applications in organic electronics. researchgate.net Research is ongoing to develop thiadiazole-based materials for use in organic light-emitting diodes (OLEDs), solar cells, and as n-type semiconductors. researchgate.netchemicalbook.com

Agrochemicals: Thiadiazole derivatives are also being explored for their potential use as pesticides and herbicides in agriculture. nih.gov

The general trend in thiadiazole research involves the synthesis of new derivatives with diverse substituents, followed by comprehensive evaluation of their biological and physical properties. researchgate.net

Contextualizing this compound as a Research Subject

The compound this compound serves as a valuable research subject due to its specific structural features. The bromine atom at the 2-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. nih.gov This is particularly useful for structure-activity relationship (SAR) studies, where systematic changes to the molecule are made to understand how its structure affects its biological activity. The butyl group at the 5-position imparts a degree of lipophilicity, which can be crucial for its interaction with biological systems. nih.gov

While specific research exclusively focused on this compound is not extensively documented in the public domain, its structural components are well-represented in the broader thiadiazole literature. For instance, the synthesis of various 2-bromo-5-substituted-1,3,4-thiadiazoles, such as 2-bromo-5-methyl-1,3,4-thiadiazole (B1277022) sigmaaldrich.com, 2-bromo-5-nitro-1,3,4-thiadiazole (B1314983) chemicalbook.com, and 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole (B1281600) prepchem.comscbt.com, has been reported. These compounds serve as precursors for more complex molecules. The presence of the butyl group is analogous to other alkyl substitutions that have been shown to modulate biological activity. nih.gov

Therefore, this compound can be considered a building block or an intermediate in the synthesis of more complex molecules with potential applications in medicine and materials science. Its study contributes to the fundamental understanding of how different substituents influence the properties of the 1,3,4-thiadiazole scaffold.

Data on Related Thiadiazole Compounds

The following table provides information on various substituted 1,3,4-thiadiazole compounds, illustrating the diversity of this chemical class.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature(s)
This compound Not AvailableC6H9BrN2S219.97Bromo and Butyl substitution
2-Bromo-5-methyl-1,3,4-thiadiazole54044-79-0C3H3BrN2S179.04Bromo and Methyl substitution
2-Bromo-5-phenyl-1,3,4-thiadiazole53645-95-7C8H5BrN2S241.11Bromo and Phenyl substitution
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole37461-61-3C3BrF3N2S233.01Bromo and Trifluoromethyl substitution
tert-Butyl 5-bromo-1,3,4-thiadiazole-2-carboxylateNot AvailableC7H9BrN2O2S265.13Bromo and tert-Butyl carboxylate substitution
2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole1340313-49-6C3HBrF2N2S215.02Bromo and Difluoromethyl substitution

Properties

CAS No.

1339825-51-2

Molecular Formula

C6H9BrN2S

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 Butyl 1,3,4 Thiadiazole

Strategies for 1,3,4-Thiadiazole (B1197879) Ring Construction

The formation of the 1,3,4-thiadiazole ring is a cornerstone of this synthesis, with several established methods available to the synthetic chemist. These methods primarily rely on the cyclization of precursors that contain the requisite nitrogen, carbon, and sulfur atoms.

A prevalent and versatile method for constructing the 2-amino-1,3,4-thiadiazole (B1665364) scaffold involves the cyclization of thiosemicarbazide (B42300) with a suitable carboxylic acid or its derivative. hakon-art.comderpharmachemica.comnih.gov This reaction is essentially a dehydrative cyclization. The general mechanism begins with the acylation of the thiosemicarbazide by the carboxylic acid to form a 1-acylthiosemicarbazide intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to yield the desired 2-amino-1,3,4-thiadiazole ring.

A variety of dehydrating agents can be employed to facilitate this transformation, with the choice of reagent often influencing the reaction conditions and yield. Commonly used agents include strong acids such as concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA). nih.govresearchgate.net Phosphorus oxychloride (POCl₃) is another effective reagent for promoting this cyclization. arabjchem.orgresearchgate.net The reaction conditions can vary, from conventional heating under reflux to more modern techniques like microwave irradiation, which can significantly reduce reaction times and improve yields. hakon-art.com

Dehydrating AgentTypical Reaction ConditionsReference
Concentrated H₂SO₄Refluxing in a suitable solvent like ethanol. hakon-art.com hakon-art.com
Polyphosphoric Acid (PPA)Heating the neat reactants or in a high-boiling solvent. nih.gov nih.gov
Phosphorus Oxychloride (POCl₃)Stirring in a solvent such as chlorobenzene (B131634) at elevated temperatures (e.g., 60 °C). arabjchem.org arabjchem.org
Microwave Irradiation (MWI)Solvent-free or in a polar solvent under microwave heating. hakon-art.com hakon-art.com

While the cyclization of thiosemicarbazide derivatives is the most common route, other cycloaddition strategies exist for the synthesis of the 1,3,4-thiadiazole ring. For instance, reactions involving dithiocarbazates have been reported. nih.gov Another approach involves the oxidative cyclization of thiosemicarbazones, which can be formed by the condensation of thiosemicarbazide with aldehydes. organic-chemistry.org These methods, while less common for the specific target compound, contribute to the broader array of synthetic tools available for accessing 1,3,4-thiadiazole derivatives.

Installation of the Butyl Moiety

The introduction of the butyl group at the 5-position of the 1,3,4-thiadiazole ring is a critical step in the synthesis of the target molecule. This is most efficiently achieved through the careful design of the starting materials.

Direct alkylation of a pre-formed 1,3,4-thiadiazole ring at the 5-position is generally not a preferred synthetic strategy for introducing a simple alkyl group like butyl. Such reactions can often lead to a mixture of products, including N-alkylation, and may require specific activating groups on the thiadiazole ring that would necessitate additional synthetic steps.

The most direct and widely employed method for installing the butyl group at the 5-position is to use a precursor that already contains this moiety. In the context of the cyclization reactions described in section 2.1.1, this is achieved by using valeric acid (pentanoic acid) or one of its activated derivatives (e.g., valeryl chloride) as the carboxylic acid component. hakon-art.comgoogle.com

The reaction of thiosemicarbazide with valeric acid in the presence of a dehydrating agent like phosphorus pentachloride or sulfuric acid directly yields 2-amino-5-butyl-1,3,4-thiadiazole. hakon-art.comgoogle.com This approach is highly efficient as it constructs the substituted heterocyclic core in a single step. A solid-phase reaction methodology has also been reported, where thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride are ground together at room temperature, offering a simple and high-yielding procedure. google.com

Carboxylic Acid PrecursorReaction PartnerKey Reagent/ConditionProductReference
Valeric AcidThiosemicarbazideH₂SO₄, heat2-Amino-5-butyl-1,3,4-thiadiazole hakon-art.com
Valeric AcidThiosemicarbazidePCl₅, grinding2-Amino-5-butyl-1,3,4-thiadiazole google.com

Bromination Techniques at the 2-Position

With the 2-amino-5-butyl-1,3,4-thiadiazole intermediate in hand, the final step is the introduction of the bromine atom at the 2-position. This is typically accomplished via a Sandmeyer-type reaction, which is a well-established method for the conversion of an amino group on a heterocyclic or aromatic ring into a halogen. nih.govwikipedia.orgmasterorganicchemistry.com

The process begins with the diazotization of the 2-amino group. This is achieved by treating the 2-amino-5-butyl-1,3,4-thiadiazole with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr). This reaction forms a transient diazonium salt.

The subsequent step involves the decomposition of the diazonium salt in the presence of a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates the replacement of the diazonium group with a bromide ion, releasing nitrogen gas and yielding the final product, 2-bromo-5-butyl-1,3,4-thiadiazole. The use of tert-butyl nitrite in combination with copper(II) bromide in a solvent like acetonitrile (B52724) has also been reported as an effective system for such transformations on similar heterocyclic amines. nih.gov

Starting MaterialReagentsKey IntermediateProductReference
2-Amino-5-butyl-1,3,4-thiadiazole1. NaNO₂, HBr (aq) 2. CuBr5-Butyl-1,3,4-thiadiazole-2-diazonium saltThis compound nih.govwikipedia.orgmasterorganicchemistry.com
2-Amino-5-butyl-1,3,4-thiadiazolet-BuONO, CuBr₂5-Butyl-1,3,4-thiadiazole-2-diazonium saltThis compound nih.gov

Direct Halogenation Methods

Direct bromination of a pre-formed 5-butyl-1,3,4-thiadiazole ring presents a straightforward approach to this compound. However, the 1,3,4-thiadiazole ring itself is relatively electron-deficient, making electrophilic substitution at the carbon atoms challenging. harvard.edu To overcome this, direct halogenation methods often require activated precursors or specific reagents.

One common strategy involves the bromination of 2-amino-5-substituted-1,3,4-thiadiazoles. The amino group activates the heterocyclic ring towards electrophilic attack. For instance, heating 2-amino-substituted 1,3,4-thiadiazoles with bromine in acetic acid has been reported to yield the corresponding 5-bromo derivatives. wikipedia.org A patent describes the preparation of 2-amino-5-bromo-1,3,4-thiadiazole by reacting 2-amino-1,3,4-thiadiazole with bromine in an acidic solution, followed by the addition of an oxidizing agent to regenerate bromine from the hydrobromic acid formed during the reaction, thus reducing the total amount of bromine required. google.com

While a direct bromination of 5-butyl-1,3,4-thiadiazole is less documented, the principles of electrophilic halogenation on the thiadiazole ring suggest that forcing conditions or the use of potent brominating agents might be necessary. The reaction conditions would need to be carefully controlled to avoid side reactions.

Indirect Bromination via Nucleophilic Substitution

An alternative and often more reliable method to introduce a bromine atom onto the 1,3,4-thiadiazole ring is through nucleophilic substitution, most notably via a Sandmeyer-type reaction. nih.govorganic-chemistry.org This approach typically starts with the corresponding 2-amino-5-butyl-1,3,4-thiadiazole.

The synthesis of the precursor, 2-amino-5-butyl-1,3,4-thiadiazole, can be achieved by the cyclization of a thiosemicarbazide with an appropriate carboxylic acid or its derivative. wikipedia.org For example, reacting pivalic acid with thiosemicarbazide in the presence of phosphorus oxychloride yields 2-amino-5-tert-butyl-1,3,4-thiadiazole. organic-chemistry.org A similar approach using valeric acid or its derivatives would provide 2-amino-5-butyl-1,3,4-thiadiazole.

Once the 2-amino-5-butyl-1,3,4-thiadiazole is obtained, it can be converted to the target 2-bromo derivative through a diazotization-bromination sequence. This involves the treatment of the amine with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt. The subsequent decomposition of the diazonium salt in the presence of a bromide source, typically copper(I) bromide (CuBr), furnishes the this compound. nih.govorganic-chemistry.org A reported synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate from its amino precursor utilized tert-butyl nitrite and copper(II) bromide in acetonitrile, achieving a 71% yield. wikipedia.org Another example describes the synthesis of 2-bromo-5-nitro-1,3,4-thiadiazole (B1314983) from 5-bromo-1,3,4-thiadiazol-2-amine (B127533) using sodium nitrite and copper powder in the presence of hydrochloric acid, resulting in a 48% yield. libretexts.org

Starting MaterialReagentsProductYield (%)Reference
2-Amino-substituted 1,3,4-thiadiazolesBr₂ in Acetic Acid5-Bromo derivativesNot specified wikipedia.org
2-Amino-1,3,4-thiadiazoleBr₂, Oxidant (e.g., NaOCl), Acid2-Amino-5-bromo-1,3,4-thiadiazoleHigh google.comorganic-chemistry.org
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylatet-BuONO, CuBr₂Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate71 wikipedia.org
5-Bromo-1,3,4-thiadiazol-2-amineNaNO₂, Cu, HCl2-Bromo-5-nitro-1,3,4-thiadiazole48 libretexts.org

Catalytic Approaches in Thiadiazole Synthesis

The bromine atom in this compound serves as a key functional group for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromo-1,3,4-thiadiazoles are excellent substrates for these transformations.

The Suzuki-Miyaura coupling , which involves the reaction of the bromo-thiadiazole with an organoboron reagent in the presence of a palladium catalyst and a base, is a widely used method. harvard.edunih.gov For example, 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (B14705607) has been successfully coupled with various boronic acids using a Pd(PPh₃)₄ catalyst. researchgate.net This suggests that this compound would readily participate in Suzuki couplings to introduce aryl, heteroaryl, or vinyl substituents at the 2-position.

The Sonogashira coupling allows for the introduction of alkyne moieties. wikipedia.orglibretexts.org This reaction pairs the bromo-thiadiazole with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. This method has been applied to various bromo-heterocycles, indicating its potential applicability to this compound for the synthesis of 2-alkynyl-5-butyl-1,3,4-thiadiazoles.

The Heck reaction provides a means to form carbon-carbon bonds between the bromo-thiadiazole and an alkene. wikipedia.org This palladium-catalyzed reaction typically involves the use of a base and leads to the formation of a substituted alkene, where the thiadiazole moiety is attached to one of the double bond carbons.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that would allow for the introduction of nitrogen-based nucleophiles, such as primary or secondary amines, at the 2-position of the thiadiazole ring. This reaction has been successfully applied to the amination of C5-bromo-imidazo[2,1-b] wikipedia.orgresearchgate.netorganic-chemistry.orgthiadiazole. researchgate.net

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-MiyauraBoronic acids/estersPd catalyst (e.g., Pd(PPh₃)₄), Base2-Aryl/vinyl-5-butyl-1,3,4-thiadiazoles nih.govresearchgate.net
SonogashiraTerminal alkynesPd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-5-butyl-1,3,4-thiadiazoles wikipedia.orglibretexts.org
HeckAlkenesPd catalyst, Base2-(Alkenyl)-5-butyl-1,3,4-thiadiazoles wikipedia.org
Buchwald-HartwigAminesPd catalyst, Ligand, Base2-Amino-5-butyl-1,3,4-thiadiazole derivatives researchgate.net

Other Metal-Mediated Transformations

Besides palladium, other transition metals can also mediate important transformations of bromo-thiadiazoles.

Copper-catalyzed reactions , such as the Ullmann condensation, are classical methods for forming carbon-heteroatom bonds. organic-chemistry.org The Ullmann reaction can be used to couple this compound with a variety of nucleophiles, including alcohols, amines, and thiols, although it often requires harsh reaction conditions. More modern copper-catalyzed coupling reactions can proceed under milder conditions. For example, copper-catalyzed C-S cross-coupling of heterocycles with thiols has been reported. organic-chemistry.org Additionally, copper complexes of 1,3,4-thiadiazole derivatives have been synthesized and studied for their biological activities, highlighting the interaction of this heterocyclic system with copper. nih.gov

These copper-mediated reactions offer an alternative to palladium-catalyzed methods and can sometimes provide complementary reactivity.

Chemical Reactivity and Derivatization of 2 Bromo 5 Butyl 1,3,4 Thiadiazole

Reactivity Profiles of the Thiadiazole Ring System

The 1,3,4-thiadiazole (B1197879) ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. chemicalbook.comresearchgate.net This ring system is characterized by its electron-deficient nature, a consequence of the inductive effects of the nitrogen and sulfur atoms. chemicalbook.com This inherent electronic property significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution Patterns

The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole ring are electron-deficient, rendering them generally inert to electrophilic substitution. chemicalbook.com Instead, electrophilic attack preferentially occurs at the nitrogen atoms (N3 and N4), which are the most electron-rich sites in the ring. chemicalbook.com This can lead to N-alkylation or N-acylation under appropriate conditions. However, the presence of electron-donating groups on the ring can facilitate electrophilic substitution reactions. chemicalbook.com

Nucleophilic Substitution Reactions

Conversely, the electron-poor nature of the C2 and C5 positions makes them highly susceptible to nucleophilic attack. chemicalbook.comresearchgate.net This reactivity is a cornerstone of 1,3,4-thiadiazole chemistry, allowing for the facile displacement of leaving groups at these positions. In the context of 2-bromo-5-butyl-1,3,4-thiadiazole, the bromine atom at the C2 position serves as an excellent leaving group, paving the way for a variety of nucleophilic substitution reactions. These reactions can be employed to introduce a wide range of functional groups onto the thiadiazole core. For instance, the bromine atom can be displaced by amines, thiols, and other nucleophiles.

Transformations Involving the 2-Bromo Substituent

The bromine atom at the 2-position of this compound is the primary site for chemical modification, offering a versatile handle for further functionalization through various synthetic methodologies.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromo-1,3,4-thiadiazoles are excellent substrates for these transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with a halide, is widely used to functionalize 2-bromo-1,3,4-thiadiazoles. researchgate.netlookchem.com This reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position. For example, 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (B14705607) has been successfully coupled with a range of boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate. researchgate.netlookchem.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can enhance the reaction efficiency. researchgate.netlookchem.com The versatility of the Suzuki reaction makes it a valuable method for synthesizing complex molecules containing the 1,3,4-thiadiazole core. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. This method has also been applied to bromo-substituted thiadiazoles. nih.govresearchgate.net While effective, the Stille reaction can sometimes be less efficient than the Suzuki coupling for certain substrates. nih.gov For instance, the synthesis of 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles via Stille coupling proceeded with lower yields compared to the Negishi coupling. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orglibretexts.org This reaction provides a route to vinyl-substituted 1,3,4-thiadiazoles. The efficiency of the Heck reaction can be influenced by the choice of catalyst, base, and solvent. organic-chemistry.orgbeilstein-journals.org For instance, the use of N-heterocyclic carbene palladium complexes has shown high activity in Heck reactions. organic-chemistry.org

Table 1: Examples of Cross-Coupling Reactions on Bromo-Thiadiazole Systems

Coupling ReactionReactantsCatalyst SystemProduct TypeYield (%)Reference
Suzuki 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole, Phenylboronic acidPd(PPh₃)₄, Cs₂CO₃, TBAB2,5-bis(4-phenylphenyl)-1,3,4-thiadiazole>95% lookchem.com
Stille 4-bromobenzo[1,2-d:4,5-d']bis( chemicalbook.comresearchgate.netsbq.org.brthiadiazole), Aryl/heteroaryl tributylstannanesPd(PPh₃)₄Aryl/heteroaryl substituted benzobisthiadiazole- researchgate.net
Heck 3-bromoindazoles, OlefinsPd(OAc)₂, PPh₃, NaBr, TBAB3-vinylindazolesGood to excellent beilstein-journals.org

Note: This table provides examples from related bromo-heterocyclic systems to illustrate the potential reactivity of this compound, as direct data for the specific compound was not available.

Reduction and Dehalogenation Studies

The bromo substituent on the 1,3,4-thiadiazole ring can be removed through reduction or dehalogenation reactions. These reactions are useful for preparing the corresponding 2-unsubstituted or 2-hydro-1,3,4-thiadiazole derivatives. While specific studies on this compound are not prevalent, dehalogenation is a common transformation in heterocyclic chemistry and can be achieved using various reagents, such as catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) in the presence of a palladium catalyst. Dehalogenation can sometimes be an undesired side reaction in cross-coupling reactions, particularly with more reactive aryl bromides. beilstein-journals.org

Chemical Modifications at the 5-Butyl Substituent

The butyl group at the 5-position of the thiadiazole ring is an alkyl substituent and is generally less reactive than the bromo group at the 2-position. However, under certain conditions, modifications can be made. For instance, free-radical halogenation could potentially introduce a halogen onto the butyl chain, creating a new site for further functionalization. The presence of the electron-withdrawing thiadiazole ring may influence the regioselectivity of such a reaction. Additionally, strong oxidizing agents could potentially lead to oxidation of the butyl group, although this might also affect the thiadiazole ring itself, which can undergo ring cleavage under strongly basic or oxidative conditions. chemicalbook.com

Alkane Functionalization Reactions

Direct functionalization of the butyl chain on the this compound core is not extensively documented in dedicated studies. However, the reactivity can be inferred from general principles of organic chemistry and studies on similar alkyl-substituted heterocyclic systems. The electron-withdrawing character of the 1,3,4-thiadiazole ring is expected to influence the reactivity of the attached butyl group, particularly at the α- and β-positions.

While specific examples for the butyl group on this thiadiazole are scarce, studies on other alkyl-substituted azoles have shown that transition metal-catalyzed C-H activation can be a viable strategy for functionalization. For instance, palladium-catalyzed C-H functionalization has been used to introduce new carbon-carbon bonds on various azole cores. mdpi.com Such methods could potentially be applied to the butyl chain of this compound to introduce aryl or other functional groups.

Another potential avenue for functionalization is free radical halogenation. The position α to the thiadiazole ring is somewhat activated, akin to a benzylic position, which could allow for selective bromination under radical conditions (e.g., using N-bromosuccinimide and a radical initiator). This would yield a haloalkyl derivative that can be further elaborated through nucleophilic substitution reactions.

Chain Elongation and Branching Studies

Similar to alkane functionalization, specific research on the chain elongation and branching of the butyl group in this compound is limited. However, established synthetic methodologies can be proposed.

Should the initial functionalization of the butyl chain be successful, for instance, by introducing a terminal halogen or a hydroxyl group (after initial halogenation and substitution), standard organic synthesis techniques could be employed for chain elongation. These include:

Nucleophilic substitution with cyanide followed by hydrolysis and reduction to extend the chain by one carbon.

Wittig-type reactions if a terminal aldehyde can be generated on the butyl chain.

Grignard or organolithium coupling reactions with appropriate electrophiles.

Heterocyclic Annulation and Fused Ring System Formation

The presence of the reactive 2-bromo substituent makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. The bromine atom can be readily displaced by nucleophiles, leading to the formation of a new ring fused to the thiadiazole core.

Imidazo[2,1-b]rsc.orgnih.govmdpi.comthiadiazole Derivatives and Related Structures

The synthesis of imidazo[2,1-b] rsc.orgnih.govmdpi.comthiadiazoles is a well-established area of research due to the significant biological activities of these fused systems. nih.gov The most common route to this scaffold involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-haloketone. mdpi.comresearchgate.net

In the context of this compound, it can serve as a key starting material. The synthesis would likely proceed in a two-step fashion:

Amination: Nucleophilic aromatic substitution of the 2-bromo group with ammonia (B1221849) or an amine would yield the corresponding 2-amino-5-butyl-1,3,4-thiadiazole.

Cyclocondensation: The resulting 2-amino derivative can then be reacted with an α-haloketone (e.g., phenacyl bromide) in a solvent like ethanol, often under reflux conditions, to afford the desired 6-substituted-2-butylimidazo[2,1-b] rsc.orgnih.govmdpi.comthiadiazole. mdpi.com

Alternatively, direct reaction of this compound with a molecule containing both an amino group and a suitable nucleophilic carbon, such as an amino-ketone, could potentially lead to the fused system in a one-pot reaction, though this approach is less commonly reported.

The general reaction scheme for the synthesis of imidazo[2,1-b] rsc.orgnih.govmdpi.comthiadiazoles is presented below:

Reaction Scheme for the Synthesis of Imidazo[2,1-b] rsc.orgnih.govmdpi.comthiadiazole Derivatives
Reactant 1Reactant 2ConditionsProductReference
2-Amino-5-aryl-1,3,4-thiadiazolep-Substituted phenacyl bromideDry ethanol, reflux6-Aryl-2-(substituted-phenyl)imidazo[2,1-b] rsc.orgnih.govmdpi.comthiadiazole mdpi.com
2-Amino-5-substituted-1,3,4-thiadiazoleα-HaloketonesEthanol, reflux2,6-Disubstituted-imidazo[2,1-b] rsc.orgnih.govmdpi.comthiadiazole researchgate.net
2-Amino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoleSubstituted 5-formyl-oxindolesPiperidine, ethanol, refluxImidazo[2,1-b] rsc.orgnih.govmdpi.comthiadiazole-linked oxindoles nih.gov

Other Fused Thiadiazole Architectures

The reactivity of the 2-bromo substituent is not limited to the formation of imidazo[2,1-b] rsc.orgnih.govmdpi.comthiadiazoles. A variety of other fused heterocyclic systems can be synthesized by reacting this compound with different bifunctional nucleophiles.

For instance, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of s-triazolo[3,4-b] rsc.orgnih.govmdpi.comthiadiazoles . These compounds are also of significant interest in medicinal chemistry. The reaction would proceed by initial nucleophilic displacement of the bromide by one of the nitrogen atoms of hydrazine, followed by intramolecular cyclization.

Furthermore, reaction with other nucleophiles such as β-ketoesters in the presence of a base could lead to the formation of thiazolo[3,2-b] rsc.orgnih.govmdpi.comthiadiazole derivatives, although this is a less common route. The versatility of the 2-bromo group allows for a wide range of annulation strategies, making this compound a potentially valuable building block in the synthesis of diverse fused heterocyclic scaffolds.

Research on related 2-halo-1,3,4-thiadiazoles has shown that they can undergo cyclization reactions to form various fused systems. For example, 2-bromo-5-amino-1,3,4-thiadiazole has been used in cyclization reactions with reagents like vinyl acetyl bromide to form imidazo[2,1-b] rsc.orgnih.govmdpi.comthiadiazole derivatives. iaea.org This further supports the potential of the 2-bromo-5-butyl analogue as a precursor for such fused ring systems.

Spectroscopic and Structural Elucidation Techniques for 2 Bromo 5 Butyl 1,3,4 Thiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-bromo-5-butyl-1,3,4-thiadiazole, ¹H and ¹³C NMR spectroscopy are essential for confirming the structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the butyl group. The terminal methyl (CH₃) protons would appear as a triplet, the adjacent methylene (B1212753) (CH₂) protons as a sextet, the next methylene group as a quintet, and the methylene protons directly attached to the thiadiazole ring as a triplet. The chemical shifts are influenced by the electron-withdrawing nature of the 1,3,4-thiadiazole (B1197879) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals corresponding to the four distinct carbon atoms of the butyl group and the two carbons of the thiadiazole ring are expected. The chemical shifts of the thiadiazole ring carbons are particularly diagnostic, with the carbon atom bonded to bromine appearing at a different shift compared to the one bonded to the butyl group. In related 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring have been observed at specific ppm ranges which can be used for comparative analysis. dergipark.org.tr

While specific experimental data for this compound is not widely published, data for analogous compounds, such as 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comuni.luthiadiazole), show characteristic shifts for carbons in the thiadiazole ring. mdpi.com For instance, in this related molecule, the carbon signals appear at δ 156.5, 156.2, 143.2, 140.6, 113.2, and 107.5 ppm. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
C(thiadiazole)-Br-~150-160
C(thiadiazole)-Butyl-~165-175
CH₂ (alpha to ring)Triplet, ~3.0-3.2~30-35
CH₂ (beta)Sextet, ~1.7-1.9~30-32
CH₂ (gamma)Quintet, ~1.3-1.5~22-25
CH₃Triplet, ~0.9-1.0~13-14

Note: The values in this table are predicted based on general principles of NMR spectroscopy and data from related structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

For this compound (C₆H₉BrN₂S), the presence of bromine is a key feature in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any fragments containing the bromine atom.

The predicted monoisotopic mass of this compound is 219.96698 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. researchgate.net

Predicted Fragmentation Pattern: The fragmentation of this compound under electron ionization would likely involve the loss of the butyl group, the bromine atom, or cleavage of the thiadiazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adductm/z
[M+H]⁺220.97426
[M+Na]⁺242.95620
[M-H]⁻218.95970
[M+NH₄]⁺238.00080
[M+K]⁺258.93014

Note: These values are predicted and serve as a guide for experimental analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the butyl group (around 2850-2960 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations. In a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comuni.luthiadiazole), IR spectral bands were observed at 3083, 2925, 1393, 1289, 1190, 886, 796, and 538 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,3,4-thiadiazole ring is a chromophore that absorbs in the UV region. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the ring. For 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comuni.luthiadiazole) in a CH₂Cl₂ solution, a λ_max was recorded at 240 nm. mdpi.com The UV-Vis spectra of other bromo-substituted thiadiazole derivatives show a longest wavelength band in the region of 375–425 nm, corresponding to the π-π* HOMO–LUMO transition. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound itself is not publicly available, studies on other 1,3,4-thiadiazole derivatives have been reported. mdpi.comresearchgate.net These studies reveal key structural features of the 1,3,4-thiadiazole ring, such as its planarity and the bond distances between the carbon, nitrogen, and sulfur atoms. For instance, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was determined to confirm its molecular structure. mdpi.comresearchgate.net Such data from related structures can be used to build a reliable model of the this compound molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula.

For this compound (C₆H₉BrN₂S), the theoretical elemental composition can be calculated and then compared with experimental results to verify the purity and confirm the empirical formula of a synthesized sample. The structure of related compounds like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comuni.luthiadiazole) has been confirmed by means of elemental analysis, among other techniques. mdpi.com

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01672.0632.74%
HydrogenH1.00899.0724.12%
BromineBr79.90179.9036.30%
NitrogenN14.01228.0212.73%
SulfurS32.07132.0714.57%
Total 221.122 100.00%

Theoretical and Computational Investigations of 2 Bromo 5 Butyl 1,3,4 Thiadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the molecular and electronic properties of 1,3,4-thiadiazole (B1197879) derivatives. dergipark.org.trrsc.orgdergipark.org.tr These computational methods are utilized to predict molecular geometry, vibrational frequencies, and various physicochemical properties. rsc.org For 2-bromo-5-butyl-1,3,4-thiadiazole, DFT calculations would provide fundamental insights into its electronic structure and reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. dergipark.org.tr

In the case of this compound, the electronic properties of the thiadiazole ring are modulated by the two substituents:

Butyl Group (-C₄H₉): An alkyl group that acts as a weak electron-donating group through an inductive effect.

Bromo Group (-Br): A halogen that is electronegative and acts as an electron-withdrawing group via induction, but can also participate in resonance.

Studies on other substituted thiadiazoles have shown that electronegative substituents can significantly affect the HOMO-LUMO energy gap. dergipark.org.tr The interplay between the electron-donating butyl group and the electron-withdrawing bromo group would define the ultimate electronic characteristics of the molecule. DFT calculations would precisely quantify these effects, mapping the electron density and visualizing the HOMO and LUMO distributions. Typically, for such aromatic heterocycles, the HOMO is distributed across the π-system, while the LUMO is also located on the ring, indicating the sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted 1,3,4-Thiadiazoles This table presents hypothetical data based on general principles observed in related compounds to illustrate the expected impact of substituents on electronic properties.

Compound Substituent at C2 Substituent at C5 EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Hypothetical Molecule A -H -H -6.8 -1.5 5.3
Hypothetical Molecule B -Br -H -7.0 -1.8 5.2
Hypothetical Molecule C -H -C₄H₉ -6.6 -1.4 5.2
This compound -Br -C₄H₉ ~ -6.9 ~ -1.7 ~ 5.2

Reactivity Predictions and Reaction Mechanism Studies

Based on the electronic structure analysis from DFT, predictions about the reactivity of this compound can be made. The distribution of molecular orbitals and the calculated electrostatic potential map would highlight electron-rich and electron-poor regions of the molecule.

Nucleophilic Attack: The carbon atom of the thiadiazole ring attached to the bromine atom is a likely site for nucleophilic substitution, where bromine would act as a leaving group.

Electrophilic Attack: The nitrogen and sulfur atoms of the heterocyclic ring, being regions of higher electron density, could be susceptible to electrophilic attack.

Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which can be derived from HOMO and LUMO energies, would provide quantitative measures of the molecule's reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would be invaluable for analyzing its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

Conformational Analysis

While the 1,3,4-thiadiazole ring is a rigid, planar aromatic system, the attached butyl group possesses significant conformational flexibility due to the rotation around its carbon-carbon single bonds.

Table 2: Rotatable Bonds in the Butyl Substituent

Bond Description Potential Conformations
C(ring)-Cα Connects thiadiazole ring to the butyl chain Defines orientation relative to the ring
Cα-Cβ First bond within the butyl chain Can adopt gauche and anti conformations
Cβ-Cγ Second bond within the butyl chain Can adopt gauche and anti conformations
Cγ-Cδ Third bond within the butyl chain Defines terminal methyl group orientation

Solvation Effects

The behavior and conformational preferences of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water). These simulations would reveal how solvation affects the conformational equilibrium of the butyl chain and the accessibility of different parts of the molecule for potential reactions. Understanding solvation is key to bridging the gap between theoretical calculations in a vacuum and experimental observations in solution.

Molecular Docking Studies for Receptor-Ligand Interactions

The 1,3,4-thiadiazole scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.commdpi.com Molecular docking is a computational technique widely used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. tandfonline.comdovepress.com

For this compound, molecular docking studies would be a primary step in identifying potential biological targets and hypothesizing its mechanism of action. The process involves computationally placing the molecule into the binding site of a known protein target. The docking algorithm then samples different conformations and orientations of the ligand, calculating a "docking score" that estimates the binding affinity.

These studies can reveal key intermolecular interactions, such as:

Hydrogen Bonds: Between the nitrogen atoms of the thiadiazole ring and polar residues of the protein.

Hydrophobic Interactions: Involving the butyl chain and nonpolar pockets within the binding site.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Docking results are often followed by more rigorous MD simulations to assess the stability of the predicted ligand-receptor complex over time. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound This table presents a fictional example of docking results against a plausible biological target to illustrate the typical output of such a study.

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues Types of Interaction
Dihydrofolate Reductase 3NU0 -7.8 Leu22, Ile50, Phe31 Hydrophobic (butyl chain)
(DHFR) Asp27 Hydrogen Bond (N of thiadiazole)
Ser59 Halogen Bond (Bromo group)

Structure Activity Relationship Sar Studies of 2 Bromo 5 Butyl 1,3,4 Thiadiazole Analogues

Impact of the 2-Bromo Substituent on Biological Activity and Chemical Properties

The presence of a bromine atom at the 2-position of the 1,3,4-thiadiazole (B1197879) ring profoundly influences the molecule's characteristics. Halogen substitution is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a lead compound.

The bromine atom, as a halogen, can participate in various non-covalent interactions, including halogen bonding. researchgate.net Halogen bonding is an attractive interaction between an electrophilic region on the halogen atom and a Lewis base. In the context of 2-bromo-5-butyl-1,3,4-thiadiazole, the bromine atom can act as a halogen bond donor, potentially interacting with electron-rich pockets in biological targets such as proteins or nucleic acids. Theoretical studies on similar brominated heterocyclic compounds have shown that the bromine atom can bear a pronounced sigma-hole, a region of positive electrostatic potential, which facilitates these interactions. mdpi.com The strength and directionality of halogen bonds can contribute significantly to the binding affinity and selectivity of the compound for its target. Furthermore, the presence of bromine can lead to specific halogen...halogen or halogen...π interactions within crystal structures, influencing the solid-state properties of the compound. mdpi.com

The bromine atom is an electron-withdrawing group due to its electronegativity, which can significantly alter the electronic distribution within the 1,3,4-thiadiazole ring. This electron-withdrawing effect can enhance the reactivity of the heterocyclic system towards nucleophilic substitution reactions. nih.gov The introduction of bromine atoms into a related benzo-bis-thiadiazole system was shown to improve its electron-deficient character without significantly affecting its aromaticity. nih.gov This increased electrophilicity can be crucial for covalent interactions with biological targets or for synthetic modifications. However, in some contexts, a strong electron-withdrawing group can deactivate a ring system towards certain interactions. tandfonline.com For instance, the introduction of a bromine atom alongside a nitro group has been observed to decrease the inhibitory activity of some thiazole (B1198619) derivatives, possibly by reducing the electron density available for interaction with target amino acids. tandfonline.com

Role of the 5-Butyl Substituent in Molecular Recognition and Functional Modulation

The substituent at the 5-position of the 1,3,4-thiadiazole ring is crucial for modulating the molecule's interaction with its environment, primarily through its lipophilic and steric properties.

Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.govmdpi.com The butyl group, being an alkyl chain, significantly increases the lipophilicity of the this compound molecule compared to analogues with smaller or more polar substituents at the 5-position. An optimal level of lipophilicity is often required for a compound to efficiently cross biological membranes and reach its target site. nih.gov Studies on other heterocyclic series have demonstrated that increasing the length of an alkyl chain generally leads to increased lipophilicity. mdpi.com

The steric bulk of the butyl group also plays a critical role in molecular recognition. The size and conformation of the butyl chain can influence how the molecule fits into the binding pocket of a biological target. A bulky substituent might provide a better fit, leading to enhanced activity, or it could cause steric hindrance, preventing optimal binding. tandfonline.com

The biological activity of 1,3,4-thiadiazole derivatives can be significantly altered by replacing the 5-butyl group with other alkyl or aryl substituents.

Other Alkyl Substituents: Modifying the length and branching of the alkyl chain at the 5-position allows for fine-tuning of lipophilicity and steric interactions. For example, replacing the butyl group with a smaller methyl or ethyl group would decrease lipophilicity, which could affect membrane permeability and solubility. Conversely, a larger alkyl chain might enhance binding through increased van der Waals interactions, provided it fits within the target's binding site.

The following table provides a hypothetical comparison of how different substituents at the 5-position might influence the properties of a 2-bromo-1,3,4-thiadiazole (B1273722) core, based on general SAR principles.

5-SubstituentExpected Lipophilicity (log P)Potential Interactions
MethylLowHydrophobic
Butyl Moderate Hydrophobic, van der Waals
PhenylModerate-HighHydrophobic, π-π stacking
4-ChlorophenylHighHydrophobic, π-π stacking, halogen bonding

Positional Isomerism and its Influence on Activity

Positional isomerism, which in this context would refer to the arrangement of substituents on the 1,3,4-thiadiazole ring, is a critical factor determining biological activity. While this compound has a defined structure, considering hypothetical isomers where the bromo and butyl groups are swapped (i.e., 2-butyl-5-bromo-1,3,4-thiadiazole) or if other isomers of the thiadiazole ring were considered (e.g., 1,2,4-thiadiazole), would likely lead to compounds with significantly different properties. The electronic environment and steric accessibility of each substituent are dictated by its position on the heterocyclic ring. nih.govmdpi.com For example, the reactivity of a bromine atom at the 2-position of a 1,3,4-thiadiazole is different from that at the 5-position due to the influence of the adjacent heteroatoms. mdpi.com Studies on other heterocyclic systems have shown that even subtle changes in the positions of substituents can lead to dramatic differences in biological activity due to altered binding modes and interactions with the target. nih.gov

The following table illustrates the importance of substituent positioning on the thiadiazole ring by comparing the parent compound with a hypothetical positional isomer.

CompoundKey Structural FeatureExpected Impact on Properties
This compoundBromine at C2, Butyl at C5The bromine atom's electronic influence is modulated by two adjacent nitrogen atoms. The butyl group provides lipophilicity.
2-Butyl-5-bromo-1,3,4-thiadiazoleButyl at C2, Bromine at C5The electronic effect of the bromine at C5 would be influenced differently by the adjacent sulfur and nitrogen atoms, potentially altering reactivity and biological interactions.

SAR in Select Biological Contexts (Mechanism-Focused)

The structure-activity relationship (SAR) of this compound analogues is a critical area of investigation for understanding their therapeutic potential. The nature and position of substituents on the 1,3,4-thiadiazole core profoundly influence the biological activity of these compounds. This section explores the SAR of these analogues, focusing on their interactions with specific biological targets and pathways.

Enzyme Inhibition Potentials

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of various enzyme inhibitors. iscience.in The inhibitory activity and selectivity of this compound analogues are largely dictated by the substituents at the C2 and C5 positions of the thiadiazole ring.

Research on related 1,3,4-thiadiazole derivatives has demonstrated their potential as inhibitors of several enzyme classes, including protein kinases, carbonic anhydrases, and others. iscience.insigmaaldrich.com For instance, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been identified as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for cancer cell proliferation. nih.gov The introduction of a bromo group at the C2 position, as seen in this compound, can significantly modulate the electronic properties of the ring and its ability to interact with the active site of an enzyme. The butyl group at the C5 position contributes to the lipophilicity of the molecule, which can influence its ability to access and bind to hydrophobic pockets within the enzyme.

In the context of protein kinase inhibition, the thiadiazole ring can act as a bioisostere for other heterocyclic systems known to interact with the ATP-binding site. iscience.in The SAR of thiadiazole derivatives as c-Jun N-terminal kinase (JNK) inhibitors has been explored, revealing that modifications of the substituents on the thiadiazole ring are crucial for potency and selectivity. nih.govebi.ac.uk While specific data on this compound is limited, the general principles of SAR suggest that the combination of a halogen bond donor (bromine) and a hydrophobic alkyl chain (butyl) could be optimized to achieve potent and selective inhibition of specific kinases.

A study on fused 1,3,4-thiadiazoles as inhibitors of Mtb shikimate dehydrogenase highlighted the importance of substituents at the 3 and 6 positions of the fused ring system for antitubercular activity. rsc.org This underscores the principle that the spatial arrangement and electronic nature of substituents are key determinants of enzyme inhibitory activity.

Table 1: SAR of 1,3,4-Thiadiazole Analogues as Enzyme Inhibitors (Hypothetical Data Based on General Principles)

Compound/AnalogueSubstituent at C2Substituent at C5Target Enzyme (Example)Observed/Expected Activity
This compound -Br-C4H9Protein KinasePotential for hydrophobic and halogen bonding interactions
Analogue 1-NH2-ArylIMPDHInhibition of nucleotide biosynthesis
Analogue 2-SH-ArylCarbonic AnhydrasePotential for metal chelation in active site
Analogue 3-Br-CF3Pyrimidine-based enzymesEnhanced potency due to electron-withdrawing groups

This table presents a hypothetical SAR based on established principles for 1,3,4-thiadiazole derivatives, as direct experimental data for this compound is not extensively available.

Cellular Pathway Modulation

The ability of 2,5-disubstituted 1,3,4-thiadiazole derivatives to modulate cellular pathways is a key aspect of their pharmacological effects, particularly in cancer. These compounds have been shown to interfere with critical signaling cascades, leading to outcomes such as cell cycle arrest and apoptosis. researchgate.netvensel.org

One notable example is the inhibition of the extracellular signal-regulated kinase (ERK) pathway by a 2-amino-1,3,4-thiadiazole derivative, which resulted in cell cycle arrest in non-small lung carcinoma cells. vensel.org The substitution pattern on the thiadiazole ring is crucial for this activity. The presence of an amino group at C2 and a dihydroxyphenyl group at C5 in the studied compound facilitated interactions within the signaling pathway. For this compound, the bromo and butyl substituents would be expected to confer a different profile of pathway modulation, potentially through interactions with different protein targets within a given pathway.

In silico studies on other 1,3,4-thiadiazole derivatives have suggested that their anticancer activity may be mediated through the activation of pro-apoptotic proteins like BAX and caspases 3 and 8. nih.gov The specific substituents on the thiadiazole ring influence the binding affinity to these target proteins. The butyl group of this compound could enhance interactions with hydrophobic regions of these proteins, while the bromo group could participate in halogen bonding, thereby modulating their activity and downstream signaling.

The mesoionic character of the 1,3,4-thiadiazole ring allows these molecules to cross cellular membranes and interact with intracellular targets, leading to high selectivity and potentially low toxicity. nih.gov

Table 2: Modulation of Cellular Pathways by 1,3,4-Thiadiazole Analogues

Compound/AnalogueCellular PathwayEffectKey Structural Features
2-amino-1,3,4-thiadiazole derivativeERK PathwayInhibition, Cell Cycle ArrestAmino group at C2, Dihydroxyphenyl at C5
This compound Apoptosis Pathways (Predicted)Potential activation of BAX, CaspasesBromo group at C2, Butyl group at C5
Fused 1,3,4-thiadiazolesAnti-proliferative pathwaysInduction of S-phase apoptosisFused ring system with specific substituents

Receptor Binding Affinity

The 1,3,4-thiadiazole scaffold has also been explored for its potential to interact with various cell surface receptors, including G-protein coupled receptors (GPCRs). The nature of the substituents at the C2 and C5 positions is paramount in determining the binding affinity and selectivity for a specific receptor subtype.

For instance, SAR studies of thiadiazole derivatives as antagonists for the human adenosine (B11128) A3 receptor have been conducted. nih.gov These studies revealed that N-acyl substitutions on the amino group of aminothiadiazole templates, along with specific substitutions on a phenyl ring attached to the thiadiazole, significantly increased binding affinity. While these compounds are structurally different from this compound, the studies highlight the importance of hydrophobic and hydrogen bonding interactions in receptor binding. The butyl group of this compound could potentially occupy a hydrophobic pocket within a receptor binding site.

Molecular docking studies of 1,3,4-thiadiazole derivatives with the estrogen receptor have shown that specific substitutions can lead to high binding energies. biointerfaceresearch.com Phenolic hydroxyl groups were found to be important for binding in that particular study. In the case of this compound, the bromo group could act as a halogen bond donor, a type of interaction increasingly recognized for its importance in ligand-receptor binding.

Furthermore, novel 1,3,4-thiadiazole analogues have been synthesized and evaluated as inhibitors of the P2X7 receptor, an ATP-gated ion channel. frontiersin.org The linkage of a pyrazole (B372694) and a 1,3,4-thiadiazole ring was a key structural feature in the most potent compounds, which showed inhibitory concentrations in the nanomolar range. This again emphasizes that the specific combination of heterocyclic systems and substituents dictates the receptor binding profile.

Table 3: Receptor Binding Affinity of 1,3,4-Thiadiazole Analogues

Compound/AnalogueReceptor TargetBinding Affinity (Ki or IC50)Key SAR Observations
N-(3-phenyl- nih.govnih.govfrontiersin.orgthiadiazol-5-yl)-acetamideAdenosine A3 Receptor2.3 nMAcetamido group and phenyl substitution enhance affinity. nih.gov
1-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazol-5-amine derivativesP2X7 Receptor16-122 nMPyrazole and thiadiazole combination is crucial for high affinity. frontiersin.org
This compound Various (Hypothetical)Not DeterminedButyl group may provide hydrophobic interactions; Bromo group may form halogen bonds.

Mechanistic Investigations of Biological Interactions of 2 Bromo 5 Butyl 1,3,4 Thiadiazole

Molecular Mechanisms of Antimicrobial Action

The 1,3,4-thiadiazole (B1197879) ring is a core component of numerous compounds exhibiting a wide spectrum of antimicrobial activities. nih.govnih.govmdpi.comneliti.com The biological properties of this heterocyclic system are often attributed to its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may allow it to interfere with microbial DNA replication. nih.gov Furthermore, the nature of the 1,3,4-thiadiazole ring is thought to facilitate passage across cellular membranes, enabling interaction with intracellular targets. nih.gov

Derivatives of 1,3,4-thiadiazole have demonstrated notable antibacterial properties. The mechanism of action is often linked to the nature of the substituents on the thiadiazole ring. neliti.com For instance, certain 1,3,4-thiadiazole derivatives have been shown to interact with and inhibit bacterial enzymes essential for survival. A study on newly synthesized 1,3,4-thiadiazole molecules indicated an inhibitory effect on Kinase ThiM from Klebsiella pneumoniae. rsc.org Additionally, investigations into the binding of 1,3,4-thiadiazole derivatives with calf thymus-DNA (CT-DNA) suggest that intercalation is a possible mechanism of action, which could disrupt bacterial DNA replication and transcription. rsc.org

The antimicrobial activity of substituted 1,3,4-thiadiazoles has been evaluated against a range of bacterial strains. For example, Schiff base complexes derived from 2-amino-5-mercapto-1,3,4-thiadiazole have shown activity against both Gram-positive and Gram-negative bacteria, including Kocuria kristinae, Alloiococcus otiti, Aerococcus urinae, Pseudomonas stutzeri, Ochrobactrum anthropi, and Pantoea agglomerans. semanticscholar.org The presence of different substituents on the 1,3,4-thiadiazole nucleus significantly influences the antibacterial efficacy. nih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives This table presents data for analogous compounds to infer the potential activity of 2-bromo-5-butyl-1,3,4-thiadiazole.

Compound/Derivative Bacterial Strain Activity/Observation
1,3,4-Thiadiazole-himachalene hybrid (4a) Staphylococcus epidermidis, alpha Streptococcus haemolyticus Inhibitory effect observed

The antifungal potential of 1,3,4-thiadiazole derivatives is a significant area of research. nih.govasianpubs.orgjournalcsij.com The mechanisms underlying their antifungal action are multifaceted and appear to be dependent on the specific chemical structure of the derivative. One study on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) provided insights into its antifungal effects, which were determined through cytochemical and vibrational spectroscopic studies. nih.gov While the precise molecular target was not fully elucidated, the study represents a step towards understanding the antifungal mechanisms of this class of compounds. nih.gov

Several studies have reported the antifungal efficacy of various 1,3,4-thiadiazole derivatives against a range of pathogenic fungi. For example, certain derivatives have shown activity against Candida albicans, Aspergillus niger, Candida tropicalis, Candida krusei, and Candida parapsilosis. asianpubs.org One particular compound, 4e from a synthesized series, demonstrated significant antifungal activity against C. albicans and C. krusei. asianpubs.org Another series of novel 1,3,4-thiadiazole derivatives of glucosides exhibited good antifungal activities, with compound 4i being particularly effective against Phytophthora infestans. nih.gov The fungicidal properties of several 1,3,4-thiadiazole derivatives against Candida albicans have been systematically investigated, with 2-amino-1,3,4-thiadiazole (B1665364) being identified as a particularly effective agent. bibliotekanauki.pl

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives This table presents data for analogous compounds to infer the potential activity of this compound.

Compound/Derivative Fungal Strain Activity/Observation
5-(p-methoxyphenyl)-[2-(2-substituted aryl-4-oxo-1,3-thiazolidin-3-yl)]-1,3,4-thiadiazole (4e) Candida albicans, Candida krusei Good activity with MIC 1.562 μg/mL asianpubs.org
1,3,4-Thiadiazole glucoside derivative (4i) Phytophthora infestans Higher bioactivity (EC50 of 3.43 μg/ml) than Dimethomorph nih.gov

Cellular and Molecular Basis of Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents. researchgate.net These compounds have been shown to exert their antiproliferative effects through various cellular and molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. tandfonline.comrsc.org

A significant body of research points to the induction of apoptosis as a primary mechanism of anticancer activity for many 1,3,4-thiadiazole derivatives. For instance, a series of ciprofloxacin-based 1,3,4-thiadiazoles were found to induce apoptosis in MCF-7 breast cancer cells, with one compound causing an 18-fold increase in apoptotic cells at its IC50 concentration. nih.gov Similarly, newly synthesized imidazo[2,1-b] nih.govtandfonline.comrsc.orgthiadiazole–chalcones have been identified as apoptosis-inducing anticancer agents. rsc.org These compounds were shown to activate caspase-3 and caspase-8 in DU-145 prostate cancer cells. rsc.org

Further studies have explored the molecular pathways involved in apoptosis induction. For example, certain 1,3,4-thiadiazole derivatives have been designed to target VEGFR-2, a key receptor in angiogenesis, leading to apoptotic cell death in cancer cells. nih.gov The pro-apoptotic effects of some derivatives are also linked to their ability to damage DNA, as demonstrated by comet assays. nih.gov

Table 3: Apoptosis Induction by Selected 1,3,4-Thiadiazole Derivatives This table presents data for analogous compounds to infer the potential activity of this compound.

Compound/Derivative Cancer Cell Line Apoptotic Mechanism
Ciprofloxacin-based 1,3,4-thiadiazole (1e) MCF-7 (Breast) 18-fold increment in apoptotic cells at IC50 nih.gov
Imidazo[2,1-b] nih.govtandfonline.comrsc.orgthiadiazole–chalcones (11a, 11b) DU-145 (Prostate) Activation of caspase-3 and caspase-8 rsc.org
1,3,4-Thiadiazole himachalene hybrid (4a) HT-1080 (Fibrosarcoma), MCF-7 (Breast) Induced apoptosis tandfonline.com

In addition to inducing apoptosis, many 1,3,4-thiadiazole derivatives exhibit anticancer activity by modulating the cell cycle. A study on novel 1,3,4-thiadiazoles found that one derivative arrested breast cancer cells at the G2/M phase, while another significantly increased the sub-G1 population. nih.gov Flow cytometry analysis of a 1,3,4-thiadiazole himachalene hybrid indicated that it induced cell cycle arrest in the G0/G1 phase. tandfonline.com

The disruption of cell cycle progression is often linked to the modulation of key regulatory proteins. For example, imidazo[2,1-b] nih.govtandfonline.comrsc.orgthiadiazole–chalcones were found to cause G0/G1 phase arrest by decreasing the expression of cyclin D1 and increasing the levels of the cyclin-dependent kinase inhibitors Cip1/p21 and Kip1/p27. rsc.org Another 2-amino-1,3,4-thiadiazole derivative was shown to induce cell cycle arrest in human non-small lung carcinoma cells by inhibiting the extracellular signal-regulated kinase (ERK) pathway. vensel.org

Table 4: Cell Cycle Regulation by Selected 1,3,4-Thiadiazole Derivatives This table presents data for analogous compounds to infer the potential activity of this compound.

Compound/Derivative Cancer Cell Line Effect on Cell Cycle
N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative (19) MCF-7 (Breast) Arrested cells at G2/M phase nih.gov
1,3,4-Thiadiazole himachalene hybrid (4a) HT-1080 (Fibrosarcoma), MCF-7 (Breast) Arrest in G0/G1 phase tandfonline.com
Imidazo[2,1-b] nih.govtandfonline.comrsc.orgthiadiazole–chalcones DU-145 (Prostate) G0/G1 phase arrest rsc.org

The inhibition of protein kinases is a well-established strategy in cancer therapy, and several 1,3,4-thiadiazole derivatives have been investigated as kinase inhibitors. While specific data on the inhibition of EGFR, HER-2, and c-Met by this compound is unavailable, related compounds have shown activity against these and other kinases. For example, a series of 1,3,4-thiadiazole hybrids were designed as EGFR inhibitors, with some compounds showing strong enzymatic inhibition. nih.gov

The molecular targets of 1,3,4-thiadiazoles include a range of enzymes critical for cancer cell proliferation and survival. researchgate.net A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were identified as potent inhibitors of Abl tyrosine kinase. researchgate.net Furthermore, a library of 2-amino-1,3,4-thiadiazole based compounds were designed and evaluated for their inhibitory action against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. vensel.org

Table 5: Kinase Inhibition by Selected 1,3,4-Thiadiazole Derivatives This table presents data for analogous compounds to infer the potential activity of this compound.

Compound/Derivative Target Kinase Activity/Observation
1,3,4-Thiadiazole hybrids (32a, 32d) EGFR Strong enzymatic inhibition with IC50 values of 0.08 and 0.30 µM, respectively nih.gov
Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles Abl tyrosine kinase Potent inhibitors researchgate.net
2-Amino-1,3,4-thiadiazole derivative (4) CDK2 Inhibited CDK2 with an IC50 of 0.005 µM vensel.org

Modulation of Carbonic Anhydrase Isozymes

There is no specific research detailing the interaction between This compound and carbonic anhydrase (CA) isozymes. However, the 1,3,4-thiadiazole-2-sulfonamide (B11770387) scaffold is a well-established pharmacophore for CA inhibitors. nih.govtaylorandfrancis.com Marketed drugs such as acetazolamide (B1664987) and methazolamide, which contain this core structure, are used to treat conditions like glaucoma. taylorandfrancis.com

Studies on a series of 2-substituted-1,3,4-thiadiazole-5-sulfonamides have demonstrated their inhibitory effects on various human (h) CA isozymes. These compounds generally show weak inhibition against cytosolic hCA I and II and membrane-associated hCA IV, but are potent inhibitors of mitochondrial hCA VA and VB. nih.gov For instance, 2-amino-1,3,4-thiadiazole-5-sulfonamide and its derivatives have shown significant inhibitory activity against CA II, with IC50 values ranging from 1.91 x 10⁻⁷ to 3.3 x 10⁻⁸ M. nih.gov The inhibitory mechanism involves the binding of the sulfonamide group to the zinc ion within the enzyme's active site. nih.gov

A series of 1,3,4-thiadiazole-thiazolidinone hybrids have also been synthesized and evaluated as CA inhibitors. One of the most potent compounds in this series exhibited a competitive mode of inhibition with an IC50 value of 0.402 ± 0.017 μM, which was more potent than the standard reference, acetazolamide (IC50 = 0.998 ± 0.046 μM). rsc.org

While these findings highlight the potential of the 1,3,4-thiadiazole scaffold for CA inhibition, the absence of a sulfonamide group and the presence of a bromo and a butyl group in This compound mean that its activity against carbonic anhydrases cannot be presumed and requires specific investigation.

Biochemical Pathways of Antioxidant Activity

Direct studies on the biochemical pathways of the antioxidant activity of This compound have not been reported. However, various derivatives of 1,3,4-thiadiazole have been investigated for their antioxidant potential.

For example, a series of 2-amino-1,3,4-thiadiazoles with phenolic hydroxyl groups have demonstrated good antioxidant potential. nih.gov One compound with an adamantane (B196018) ring showed excellent DPPH radical scavenging activity. nih.gov The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

In another study, newly synthesized 5-substituted-1,3,4-thiadiazole-2-thiols were evaluated for their antioxidant activities using DPPH and ABTS assays. researchgate.net Several of these compounds exhibited very high antioxidant activities, suggesting that the thiol group at the 2-position of the 1,3,4-thiadiazole ring contributes significantly to this effect. researchgate.net The mechanism of action for phenolic and thiol-containing antioxidants typically involves the stabilization of the resulting radical through resonance.

Given that This compound lacks both phenolic hydroxyl and thiol groups, which are common moieties for antioxidant activity, its potential in this area is uncertain. The electronic effects of the bromo and butyl substituents would influence the electron density of the thiadiazole ring, but without experimental data, any antioxidant properties remain speculative.

Mechanistic Insights into Other Bioactivities

Anticonvulsant Activity

While there is no specific data on the anticonvulsant mechanism of This compound , several studies have highlighted the anticonvulsant potential of bromo-substituted 1,3,4-thiadiazole derivatives. The proposed mechanism of action for some 1,3,4-thiadiazoles involves the potentiation of GABAergic neurotransmission by interacting with GABA-A receptors, which leads to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus preventing abnormal electrical impulses in the brain. nih.govfrontiersin.org

One study on novel 2,5-disubstituted-1,3,4-thiadiazole derivatives found that a bromo-substituted compound, 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide , showed significant protection against pentylenetetrazole (PTZ)-induced convulsions. sphinxsai.com Another review noted that the substitution with a bromine atom on the phenyl urea (B33335) ring of a 1,3,4-thiadiazole derivative was responsible for good anticonvulsant activity. frontiersin.org These findings suggest that the presence of a bromine atom can be a key feature for anticonvulsant activity in this class of compounds.

Acetylcholinesterase Inhibition

No studies have been published on the acetylcholinesterase (AChE) inhibitory activity of This compound . However, the 1,3,4-thiadiazole scaffold has been incorporated into molecules designed as AChE inhibitors for potential use in Alzheimer's disease treatment.

A study on 5-benzyl-1,3,4-thiadiazole derivatives revealed that 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole exhibited moderate AChE inhibition with an IC50 value of 33.16 µM. researchgate.net Molecular docking studies of this compound suggested that a nitrogen atom of the 1,3,4-thiadiazole ring could interact with the catalytic active site of AChE. researchgate.net Other series of 1,3,4-thiadiazole derivatives have also been shown to be potent, selective, and reversible inhibitors of AChE. tbzmed.ac.ir

Nitrification Inhibition

The potential for This compound to act as a nitrification inhibitor has not been explored. However, the concept of biological nitrification inhibition (BNI) is an area of agricultural research, and some 1,3,4-thiadiazole derivatives have been investigated for this purpose. For instance, 5-substituted-1,3,4-thiadiazole-2-thiols have been synthesized and identified as new potent nitrification inhibitors. The specific mechanisms by which these compounds inhibit nitrification, which is the biological oxidation of ammonia (B1221849) to nitrate, are still under investigation but are crucial for improving nitrogen use efficiency in agriculture.

Applications in Chemical Research and Development

Utility as a Versatile Synthetic Intermediate

The primary and most established application of 2-bromo-5-butyl-1,3,4-thiadiazole is its function as a versatile intermediate in organic synthesis. The bromine atom serves as a handle for introducing a wide array of functional groups through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the construction of more complex molecules built upon the 5-butyl-1,3,4-thiadiazole core.

Researchers leverage this reactivity to synthesize derivatives for various screening purposes. For instance, the substitution of the bromo group can lead to the formation of novel compounds with potential biological activity. While specific examples detailing large-scale synthetic applications of the butyl derivative are not widespread in publicly available literature, the principle is well-established within the broader class of 2-bromo-1,3,4-thiadiazoles. The butyl group, in this context, primarily serves to impart lipophilicity, potentially influencing the solubility and biological interactions of the resulting derivatives.

A notable, albeit related, synthesis is the preparation of 3-((5-butyl-1,3,4-thiadiazol-2-yl)thio)pyrazine-2-carbonitrile, which starts from 5-butyl-1,3,4-thiadiazole-2-thiol rather than the bromo-analogue. google.com This highlights the utility of the 5-butyl-1,3,4-thiadiazole scaffold in creating compounds for potential therapeutic applications, such as in the treatment of atherosclerosis. google.com

Exploration in Materials Science

The 1,3,4-thiadiazole (B1197879) ring is known for its electron-accepting properties, making it an attractive component for organic electronic materials. The introduction of a bromine atom provides a convenient point for polymerization or modification to fine-tune the electronic properties of materials.

Precursor for Organic Semiconductors

While direct research on polymers or small molecules for organic semiconductors derived specifically from this compound is limited, the broader class of thiadiazole-containing materials is an active area of investigation. The electron-deficient nature of the thiadiazole ring can be harnessed to create donor-acceptor type polymers, which are crucial for efficient charge transport in organic field-effect transistors (OFETs) and other electronic devices. The butyl chain would enhance the solubility of any resulting polymer, a critical factor for solution-based processing of electronic devices.

Components in Light-Emitting Diodes (LEDs) and Organic Photovoltaics (OPVs)

Similarly, the electron-accepting character of the thiadiazole core makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these applications, materials with well-defined electron-accepting (n-type) and electron-donating (p-type) properties are required to facilitate charge separation and transport. Although specific studies incorporating this compound into OLED or OPV devices are not prominent, related structures are explored for these purposes.

Electronic Tuning in Advanced Materials

The modification of the this compound scaffold allows for the systematic tuning of electronic properties. By replacing the bromine with different aromatic or electron-withdrawing/donating groups, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules. This fine-tuning is essential for designing materials with specific optical and electronic characteristics for advanced applications.

Property Influence of 5-butyl-1,3,4-thiadiazole moiety
Electron Affinity The thiadiazole ring is inherently electron-deficient, contributing to the electron-accepting nature of the material.
Solubility The butyl group increases lipophilicity and improves solubility in organic solvents, aiding in material processing.
Functionality The bromine atom acts as a reactive site for introducing various functional groups via cross-coupling reactions.

Agrochemical Research Applications

The 1,3,4-thiadiazole ring is a common feature in a number of biologically active compounds, including some pesticides and herbicides.

Development of Nitrification Inhibitors

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, can lead to nitrogen loss from the soil and environmental pollution. Nitrification inhibitors are compounds that slow this process, improving nitrogen use efficiency in agriculture. Certain nitrogen-containing heterocyclic compounds have shown activity as nitrification inhibitors.

However, there is currently no specific, publicly available research that documents the evaluation or use of this compound as a nitrification inhibitor. While the structural motifs might suggest potential activity in this area, dedicated studies are required to confirm any such application.

Exploration of this compound as a Fungicide and Pesticide Remains a Niche Area of Research

The investigation into the potential applications of This compound in the realm of agricultural science, specifically as a fungicide and pesticide, is an area with limited publicly available research. While the broader class of 1,3,4-thiadiazole derivatives has been a subject of significant scientific inquiry for their diverse biological activities, specific data on the efficacy of the 2-bromo-5-butyl substituted variant is not extensively documented in scientific literature.

The 1,3,4-thiadiazole ring is recognized as a "privileged scaffold" in medicinal and agricultural chemistry due to its presence in numerous compounds with a wide array of biological functions. researchgate.netresearchgate.net Derivatives of this heterocyclic system have been explored for various applications, including as antimicrobial, anti-inflammatory, antibacterial, insecticidal, and herbicidal agents. researchgate.netresearchgate.net

Research into related compounds suggests that the introduction of a halogen, such as bromine, into the thiadiazole structure can be a key factor in enhancing its biological activity. researchgate.net For instance, studies on other 1,3,4-thiadiazole derivatives have indicated that the presence of a bromo substituent can lead to increased antifungal and antibacterial properties. researchgate.net This suggests a potential avenue for the utility of This compound in crop protection.

The fungicidal potential of the 1,3,4-thiadiazole core is also well-documented, with many derivatives exhibiting significant activity against various fungal pathogens. nih.govscienceopen.comnih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of crucial fungal enzymes. nih.gov Despite this, detailed research findings, including minimum inhibitory concentration (MIC) or other efficacy data against specific fungal species for This compound , remain to be published.

While the general body of research on 1,3,4-thiadiazoles provides a strong rationale for investigating This compound as a potential agrochemical, a comprehensive understanding of its specific fungicidal and pesticidal properties will require further dedicated scientific investigation.

Future Research Directions and Challenges for 2 Bromo 5 Butyl 1,3,4 Thiadiazole

Development of Novel and Efficient Synthetic Routes

The development of new and efficient methods for synthesizing 2-bromo-5-butyl-1,3,4-thiadiazole is a primary focus for future research. Current synthetic strategies, while effective, may present challenges related to yield, cost, and environmental impact. google.com Researchers are actively exploring alternative pathways to address these limitations.

One promising approach involves the use of ultrasonic methods, which have been shown to be effective in the synthesis of related 1,3,4-thiadiazole (B1197879) derivatives. jocpr.com Another area of investigation is the development of one-pot synthetic routes, which can streamline the production process and reduce waste. jocpr.com The goal is to create synthetic protocols that are not only high-yielding and cost-effective but also adhere to the principles of green chemistry.

A significant challenge in the synthesis of this compound lies in the bromination step. The generation of hydrobromic acid during the reaction can impede its progress. google.com Overcoming this hurdle may involve the use of novel catalysts or reaction conditions that favor the desired product formation.

Exploration of Advanced Derivatization Strategies

The versatility of the 1,3,4-thiadiazole ring allows for extensive derivatization, opening up a vast chemical space for the creation of novel compounds with tailored properties. Future research will undoubtedly focus on advanced derivatization strategies for this compound.

Key areas of exploration include:

Substitution at the bromine position: The bromine atom serves as a valuable handle for introducing a wide array of functional groups through cross-coupling reactions. This could lead to the development of derivatives with enhanced biological activity or novel material properties.

Modification of the butyl chain: Altering the length, branching, or introducing functional groups to the butyl chain can influence the compound's lipophilicity and steric profile, potentially impacting its biological interactions. mdpi.com

Introduction of diverse substituents: The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles with various moieties like 1,2,4-triazole, 1,3,4-oxadiazole, and Schiff bases has already shown promise in creating compounds with significant biological activity. mdpi.com

A significant challenge in this area is predicting how specific structural modifications will translate into desired functional outcomes. This necessitates a synergistic approach combining synthetic chemistry with computational modeling and high-throughput screening.

Deeper Mechanistic Understanding of Biological Interactions

While various 1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties, the precise mechanisms of action are often not fully understood. nih.govnih.govmdpi.com A critical area for future research is to elucidate the specific molecular targets and pathways through which this compound and its derivatives exert their biological effects.

This will involve a range of experimental techniques, including:

Enzyme inhibition assays: To identify specific enzymes that are targeted by the compound. nih.gov

Cell-based assays: To study the effects on cellular processes such as cell cycle progression and apoptosis. researchgate.netnih.gov

In vivo studies: To evaluate the compound's efficacy and pharmacokinetic profile in living organisms. mdpi.com

Understanding the structure-activity relationships (SAR) is crucial. For instance, studies on related compounds have shown that steric factors and the presence of specific substituents can significantly influence cytotoxic activities. mdpi.com A deeper mechanistic understanding will enable the rational design of more potent and selective therapeutic agents.

Integration of Computational and Experimental Methodologies for Rational Design

The integration of computational and experimental approaches is becoming increasingly vital in modern drug discovery and materials science. researchgate.net For this compound, this synergy will be instrumental in accelerating the design and development of new derivatives with desired properties.

Computational methods that will play a key role include:

Molecular docking: To predict the binding affinity and interaction of the compound with specific biological targets. nih.gov

Molecular dynamics (MD) simulations: To study the dynamic behavior of the compound and its interactions with its target over time. nih.gov

Density Functional Theory (DFT): To investigate the electronic structure and reactivity of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate chemical structure with biological activity. nih.gov

These in silico studies can guide the synthesis of the most promising candidates, which can then be validated through experimental testing. researchgate.netnih.gov This iterative process of computational design and experimental verification will be crucial for the rational development of new drugs and materials based on the this compound scaffold.

Expanding Applications in Emerging Fields of Chemistry and Materials Science

The unique electronic and structural properties of the 1,3,4-thiadiazole ring suggest that this compound and its derivatives may have applications beyond traditional medicinal chemistry. jocpr.com Future research should explore their potential in emerging fields of chemistry and materials science.

Potential areas of application include:

Organic electronics: The aromatic nature of the thiadiazole ring could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Corrosion inhibitors: The presence of heteroatoms like nitrogen and sulfur can enable strong adsorption onto metal surfaces, making these compounds potential candidates for corrosion inhibitors.

Sensors: The ability of the thiadiazole ring to coordinate with metal ions could be harnessed to develop chemical sensors for the detection of specific analytes. nih.gov

The primary challenge in this area will be to systematically investigate these potential applications and to tailor the molecular structure of this compound to optimize its performance in these new roles. This will require interdisciplinary collaborations between synthetic chemists, materials scientists, and engineers.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-5-butyl-1,3,4-thiadiazole?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with reagents like carbon disulfide in absolute ethanol, followed by substitution and functionalization. For example:

  • Step 1 : Preparation of 5-amino-2-thiol-1,3,4-thiadiazole via reaction of thiosemicarbazide with carbon disulfide (absolute ethanol, reflux) .
  • Step 2 : Substitution of the thiol group with a bromine or alkyl chain (e.g., butyl) using halogenating agents or alkyl halides.
  • Step 3 : Functionalization of the amine group via coupling with carboxylic acids or other electrophiles to introduce additional moieties . Phosphoric acid can also act as a dehydrating agent to facilitate cyclization in high yields .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • Elemental Analysis : Validates empirical formula by quantifying C, H, N, and S content .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., planar thiadiazole rings) .

Q. What biological activities have been reported for thiadiazole derivatives structurally related to this compound?

  • Anticancer Activity : Derivatives like 2-amino-5-(fluorophenyl)-1,3,4-thiadiazole inhibit ERK pathways and induce G2/M cell cycle arrest in lung carcinoma cells (A549) .
  • Antimicrobial Properties : Substituted 2-amino-1,3,4-thiadiazoles exhibit in vitro antibacterial and antifungal activity, dependent on substituent electronegativity and steric effects .
  • Material Science Applications : Thiadiazole-containing polymers show potential in heavy metal ion adsorption and antibacterial coatings .

Advanced Research Questions

Q. What computational methods are employed to study the reaction mechanisms of thiadiazole derivatives?

  • Density Functional Theory (DFT) and MP2 : Used to model reaction pathways, such as the formation of 2-amino-5-methyl-1,3,4-thiadiazole. DFT (B3LYP/6-311+G(2d2p)) accurately predicts activation barriers and tautomerization steps, while MP2 overestimates barriers by ~10–15% .
  • Molecular Dynamics (MD) : Simulates solvent effects and substituent interactions in synthesis or biological targeting .

Q. How do substituents on the thiadiazole nucleus influence antimicrobial efficacy?

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., bromine) enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, 5-bromo-substituted derivatives show higher inhibition of Staphylococcus aureus compared to methyl or ethyl analogs .
  • In vitro vs. In vivo Gaps : While in vitro results are promising (MIC ≤ 2 µg/mL for some derivatives), poor bioavailability and metabolic instability limit in vivo translation .

Q. What are the thermodynamic stability profiles of substituted thiadiazoles?

  • Calorimetric Studies : Standard molar enthalpies of formation (ΔfH°(g)) for 2-amino-5-methyl-1,3,4-thiadiazole and brominated analogs range from +150 to +200 kJ/mol, indicating moderate stability .
  • Thermal Decomposition : Alkyl chains (e.g., butyl) lower melting points but increase susceptibility to oxidative degradation compared to aryl-substituted derivatives .

Q. How can fluorescence properties of thiadiazole derivatives be optimized for material science applications?

  • Conjugation Engineering : Introducing styryl or phenyl groups extends π-conjugation, shifting emission peaks from 360 nm (unsubstituted) to 550 nm (styryl-substituted) .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize excited states, enhancing quantum yields by 20–30% .

Data Contradictions and Resolutions

  • Computational vs. Experimental Barriers : MP2 overestimates activation energies by 10–15% compared to DFT, necessitating hybrid methods (e.g., B3LYP) for accurate mechanistic predictions .
  • Fluorescence vs. Stability Trade-offs : While conjugated derivatives (e.g., MPST) exhibit red-shifted emission, they are more prone to photodegradation than simpler analogs .

Key Methodological Recommendations

  • For synthesis, prioritize phosphoric acid-mediated cyclization for high yields (~85%) .
  • In SAR studies, combine Hammett constants (σ) with molecular docking to predict bioactivity .
  • Use temperature-controlled effusion methods to assess thermal stability during material design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.